molecular formula C31H38N4O7S B1649426 Carboxypeptidase B CAS No. 9025-24-5

Carboxypeptidase B

Cat. No.: B1649426
CAS No.: 9025-24-5
M. Wt: 610.7 g/mol
InChI Key: TWURVFFNODFJBJ-UHFFFAOYSA-N
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Description

Carboxypeptidase B is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features multiple functional groups, including amides, sulfides, and carboxylic acids, which contribute to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxypeptidase B typically involves multi-step organic synthesis. The key steps include:

    Formation of the benzylsulfanyl group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Coupling with phenylpropanoyl chloride: The benzylsulfanyl group is then coupled with phenylpropanoyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrrolidine ring: The intermediate is reacted with pyrrolidine under acidic conditions to form the pyrrolidine ring.

    Amidation reactions: The final steps involve multiple amidation reactions to introduce the remaining amide groups and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its structural complexity allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of Carboxypeptidase B is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s amide and sulfide groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Carboxypeptidase B analogs: Compounds with similar structures but different substituents on the benzyl or pyrrolidine rings.

    Other amide-containing compounds: Compounds with similar amide linkages but different overall structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural complexity. This allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[1-[[1-[2-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWURVFFNODFJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009277
Record name 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless powder; [Sigma-Aldrich MSDS]
Record name Carboxypeptidase B
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CAS No.

9025-24-5
Record name 4-({1-[(1-{2-[{[1-(Benzylsulfanyl)-1-oxo-3-phenylpropan-2-yl]imino}(hydroxy)methyl]pyrrolidin-1-yl}-1-oxopropan-2-yl)imino]-1-hydroxypropan-2-yl}imino)-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carboxypeptidase B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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